1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers at the University of Queensland and is currently being investigated as a potential cancer treatment.
Mechanism of Action
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide selectively binds to a specific region of RNA polymerase I, preventing the enzyme from transcribing ribosomal RNA. This leads to the activation of the p53 pathway, which can induce cell cycle arrest or apoptosis. The exact mechanism by which this compound activates the p53 pathway is not fully understood, but it is thought to involve the stabilization of the p53 protein.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce tumor growth in preclinical models of several types of cancer. In addition, this compound has been shown to sensitize cancer cells to other chemotherapy agents, making it a potential combination therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. However, this compound can be difficult to synthesize and is not currently available as a commercial product. In addition, there is limited information on the pharmacokinetics and toxicity of this compound, which could limit its clinical use.
Future Directions
There are several potential future directions for research on 1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more efficient synthesis methods, which could make the drug more accessible for research and clinical use. Another area of interest is the investigation of this compound in combination with other chemotherapy agents, which could enhance its efficacy. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of this compound as a cancer treatment.
Scientific Research Applications
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which is a tumor suppressor pathway that can induce cell cycle arrest or apoptosis. This compound has been shown to be effective in preclinical models of several types of cancer, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
1-cyclopentyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJAZWJBVOPCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.